The synthesis of CPI-203 involves several chemical reactions that yield the final product characterized by its specific molecular structure. The compound can be synthesized through a multi-step process that typically includes:
Technical details regarding the exact reagents and conditions used can vary based on the specific synthetic route chosen by researchers, but these general steps outline the typical approach to synthesizing CPI-203.
CPI-203 has a distinct molecular structure characterized by its complex arrangement of atoms, which contributes to its function as a bromodomain inhibitor.
The structural data indicates that CPI-203's design allows it to effectively compete with acetylated peptides for binding to the bromodomain, thereby inhibiting the interaction between bromodomain proteins and chromatin .
CPI-203 participates in several chemical reactions relevant to its mechanism of action:
These reactions underscore CPI-203's role as a potent therapeutic agent in oncology.
CPI-203 exerts its effects primarily through competitive inhibition of bromodomain proteins, particularly BRD4. The mechanism involves:
Data from various studies indicate that this mechanism contributes significantly to the anti-cancer effects observed with CPI-203 treatment.
CPI-203 exhibits several notable physical and chemical properties:
These properties are critical for understanding how CPI-203 can be effectively utilized in laboratory settings and potential therapeutic applications .
CPI-203 is primarily studied for its applications in cancer therapy:
The ongoing research into CPI-203 continues to reveal its potential as both a therapeutic agent and a valuable tool for understanding complex biological processes related to cancer biology.
CPI-203 (chemical name: (S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide) is a synthetic small-molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of proteins. Its molecular formula is C₁₉H₁₈ClN₅OS, with a molecular weight of 399.90 g/mol [2] [4]. The structure features a γ-carboline core (5H-pyrido[4,3-b]indole), which adopts a [6,5,6] tricyclic system that optimizes interactions with the acetyl-lysine binding pocket of BET bromodomains [1]. Key physicochemical characteristics include:
The 3,5-dimethylisoxazole "head" group forms critical hydrogen bonds with asparagine (N140) and tyrosine (Y97) residues in BRD4, while the chlorophenyl "tail" occupies a hydrophobic pocket formed by TRP81/PRO82 in BD1 or TRP374/PRO375 in BD2 [1] [6].
Table 1: Physicochemical Properties of CPI-203
Property | Value | |
---|---|---|
Molecular Formula | C₁₉H₁₈ClN₅OS | |
Molecular Weight | 399.90 g/mol | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 5 | |
Rotatable Bonds | 3 | |
Topological Polar Surface Area | 113.88 Ų | |
XLogP | 4.06 | |
SMILES | NC(=O)C[C@@H]1N=C(c2ccc(cc2)Cl)c2c(n3c1nnc3C)sc(c2C)C | [4] |
CPI-203 is synthesized via a multistep route starting from substituted thieno-triazolodiazepine precursors. Key steps include:
SAR studies reveal critical determinants of BET inhibition:
Table 2: Impact of Structural Modifications on BET Binding Affinity
Compound | "Head" Group | "Body" Scaffold | "Tail" Group | BRD4 BD1 Ki (nM) | |
---|---|---|---|---|---|
5 | 3,5-dimethylisoxazole | γ-Carboline | None | 1,644 | |
6 | 3,5-dimethylisoxazole | γ-Carboline | Phenyl | 305 | |
18 (RX-37, CPI-203 prototype) | 3,5-dimethylisoxazole | γ-Carboline | 4-Chlorophenyl | 3.2–24.7 | [1] |
CPI-203 belongs to the γ-carboline class of BET inhibitors, distinct from other chemotypes:
Mechanistically, CPI-203 achieves functional distinctions through:
Table 3: Comparative Profile of BET Inhibitors
Parameter | CPI-203 | JQ1 | TEN-010 | |
---|---|---|---|---|
Chemotype | γ-Carboline | Triazolo-benzodiazepine | Undisclosed (suspected γ-carboline) | |
BRD4 BD1 Ki (nM) | 3.2–24.7 | 7.6 | Similar to CPI-203* | |
Selectivity (vs. non-BET) | >100-fold | 50-fold | Unreported | |
Key Downregulated Targets | MYC, IRF4, DNA synthesis genes | MYC, HEXIM1 | MYC, BCL2 | |
Therapeutic Evidence | Synergy with bortezomib in myeloma; PD-L1 suppression in HCC | Efficacy in NUT midline carcinoma | Phase I trials in hematologic malignancies | [1] [5] [6] |
*Based on bioactivity similarity
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7